2-(Hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5′-methylthioadenosine typically involves the use of S-adenosyl methionine as a precursor. The sulfonium group in S-adenosyl methionine can cleave in three ways, one of which involves the loss of CH₂CH₂CH(NH₃⁺)CO₂⁻, generating 5′-methylthioadenosine .
Industrial Production Methods
Industrial production methods for 5′-methylthioadenosine are not extensively documented. the synthesis generally follows the same principles as laboratory methods, involving the use of S-adenosyl methionine and specific reaction conditions to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
5′-methylthioadenosine undergoes various chemical reactions, including:
Methylation: This reaction involves the transfer of a methyl group to another molecule.
Transsulfuration: This reaction involves the transfer of a sulfur atom to another molecule.
Common Reagents and Conditions
Common reagents used in these reactions include S-adenosyl methionine and various enzymes that facilitate the transfer of methyl and sulfur groups .
Major Products Formed
The major products formed from these reactions include various methylated and sulfur-containing compounds that play essential roles in cellular processes .
Scientific Research Applications
5′-methylthioadenosine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5′-methylthioadenosine involves its role as an intermediate in the methionine salvage pathway. It participates in various reactions, including methylation and transsulfuration, which are essential for gene expression and redox balancing . The compound interacts with specific enzymes and molecular targets to exert its effects .
Comparison with Similar Compounds
Similar Compounds
S-adenosyl methionine: A versatile metabolite that participates in a wide range of reactions, including methylation and transsulfuration.
Methylthiotransferase: Enzymes that catalyze the addition of a methylthio group to various biochemical compounds.
Uniqueness
5′-methylthioadenosine is unique due to its specific role in the methionine salvage pathway and its ability to participate in both methylation and transsulfuration reactions. This dual functionality makes it a valuable compound in various biological and industrial processes .
Properties
CAS No. |
72071-18-2 |
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Molecular Formula |
C12H17N5O4S |
Molecular Weight |
327.36 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4S/c1-22-5-16-10-7-11(14-3-13-10)17(4-15-7)12-9(20)8(19)6(2-18)21-12/h3-4,6,8-9,12,18-20H,2,5H2,1H3,(H,13,14,16) |
InChI Key |
PHNSWKJODWSFFA-UHFFFAOYSA-N |
Canonical SMILES |
CSCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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